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Compound of Interest

Compound Name: 1,8-Diiodooctane

Cat. No.: B1585395 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1,8-diiodooctane,

tailored for researchers, scientists, and professionals in drug development. The document

presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, including detailed experimental protocols and a visual

representation of the general spectroscopic workflow.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for 1,8-
diiodooctane.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,8-diiodooctane is characterized by distinct signals corresponding

to the different proton environments in the alkyl chain.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.19 Triplet 4H I-CH₂-

1.83 Quintet 4H I-CH₂-CH₂-

1.41 Multiplet 4H I-CH₂-CH₂-CH₂-

1.32 Multiplet 4H I-CH₂-CH₂-CH₂-CH₂-
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Data obtained in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to

the symmetry of 1,8-diiodooctane, four distinct carbon signals are expected.

Chemical Shift (δ) ppm Assignment

33.5 CH₂-CH₂-CH₂-CH₂-I

30.4 CH₂-CH₂-CH₂-CH₂-I

28.3 CH₂-CH₂-CH₂-CH₂-I

7.3 CH₂-I

Note: Specific publicly available assigned spectral data is limited. The assignments are based

on typical chemical shifts for iodoalkanes.

Infrared (IR) Spectroscopy
The IR spectrum of 1,8-diiodooctane displays characteristic absorption bands corresponding

to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

2925 C-H stretch (asymmetric) Alkane (CH₂)

2853 C-H stretch (symmetric) Alkane (CH₂)

1465 C-H bend (scissoring) Alkane (CH₂)

1255 C-H wag Alkane (CH₂)

725 C-H rock Alkane (-(CH₂)n-, n≥4)

~500-600 C-I stretch Iodoalkane

Note: The C-I stretch is typically weak and falls in the lower frequency region of the spectrum.
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Mass Spectrometry
Mass spectrometry of 1,8-diiodooctane provides information about its molecular weight and

fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

366 9.6 [M]⁺ (Molecular Ion)

239 23.5 [M-I]⁺

183 24.9 [C₄H₈I]⁺

169 17.8 [C₃H₆I]⁺

155 33.8 [C₂H₄I]⁺

111 47.9 [C₈H₁₅]⁺

69 82.5 [C₅H₉]⁺

55 87.7 [C₄H₇]⁺

41 100.0 [C₃H₅]⁺

Data obtained by Electron Ionization (EI) at 75 eV.

Experimental Protocols
The following sections detail the methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1,8-diiodooctane was prepared by dissolving approximately

20-30 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5

mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a

spectrometer operating at a proton frequency of 90 MHz. For the ¹H NMR spectrum, standard
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acquisition parameters were used. For the ¹³C NMR spectrum, a proton-decoupled sequence

was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 1,8-diiodooctane liquid was placed between two polished

sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-

Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates was

acquired first and automatically subtracted from the sample spectrum. The spectrum was

typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer,

and electron ionization (EI) was used to generate ions. The sample was heated to 170°C, with

the ion source at 260°C. An electron beam with an energy of 70 eV was used to bombard the

sample molecules.

Mass Analysis and Detection: The resulting ions were accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer. The detector measured the abundance of

each ion, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

